



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of chloroiodoacetic acid.

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Compound of Interest		
Compound Name:	Chloroiodoacetic acid	
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An Application Note on the Analysis of **Chloroiodoacetic Acid** by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Chloroiodoacetic acid (CIAA) is a member of the haloacetic acids (HAAs), a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter and iodide present in water sources.[1] Due to potential health concerns associated with some HAAs, which have been described as cytotoxic and mutagenic, regulatory bodies monitor their levels in drinking water.[2] While regulations often focus on a specific group of five or nine HAAs, the occurrence and analysis of mixed halogenated species like CIAA are of growing interest.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the direct analysis of HAAs in aqueous samples, eliminating the need for complex derivatization steps required by gas chromatography (GC) methods.[2][3][4] This application note details a robust LC-MS/MS protocol for the quantification of **chloroiodoacetic acid** in water, designed for researchers in environmental science and drug development. The method utilizes direct aqueous injection, providing a rapid and efficient workflow.[2][5]

Experimental Protocols



Reagents and Materials

- Solvents: LC-MS grade methanol and ultrapure water are required.[6]
- Reagents: LC-MS grade formic acid and ammonium chloride (for sample preservation).[3][5]
 [6]
- Standards: A certified reference standard of **Chloroiodoacetic acid**. An isotopically labeled analog, if available, is recommended for use as an internal standard (IS).

Standard and Sample Preparation

- Standard Stock Solution: Prepare a stock solution of chloroiodoacetic acid (e.g., 100 μg/mL) in methanol.
- Working Standards: Create a series of calibration standards by diluting the stock solution in ultrapure water. A typical calibration range is 0.5 μg/L to 100 μg/L.[3] Standards should be prepared fresh for each batch of analysis.[3]
- Sample Collection and Preservation: Collect water samples in amber glass vials. To quench
 any residual chlorine, add ammonium chloride to a final concentration of 100 mg/L.[1][5]
 Store samples at 4°C and protect them from light until analysis.[5]
- Sample Preparation for Analysis: For many water matrices, direct analysis is possible.[5][7] Allow samples to reach room temperature. If an internal standard is used, spike it into all standards and samples to a constant final concentration (e.g., 5 μg/L).[5] If necessary, filter the sample through a 0.2 μm syringe filter prior to injection.[2]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters



Parameter	Condition	
LC System	Agilent 1290 Infinity II or equivalent[5]	
Column	Agilent InfinityLab Poroshell 120 HPH-C18 (or equivalent reverse-phase column)[5]	
Mobile Phase A	0.1% Formic Acid in Water[2]	
Mobile Phase B	0.1% Formic Acid in Methanol[2]	
Flow Rate	0.2 - 0.4 mL/min	
Injection Volume	10 - 20 μL[3]	
Column Temp.	50 °C[3]	

| Gradient | Start at 1-5% B, ramp to 70-90% B, hold, then re-equilibrate. Total run time \sim 10 min.[3] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Condition
MS System	SCIEX 5500+ or Agilent 6470A Triple Quadrupole or equivalent[2][5]
Ionization Mode	Electrospray Ionization (ESI), Negative[7][8][9]
Scan Type	Multiple Reaction Monitoring (MRM)[3][9]
Gas Temp.	300-350 °C
Gas Flow	8-12 L/min
Nebulizer	35-45 psi

| Capillary Voltage | 3000-4000 V |

MRM Transitions for Chloroiodoacetic Acid



Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The following precursor-to-product ion transitions are proposed for **chloroiodoacetic acid**. Note: These transitions should be optimized empirically by infusing a standard solution into the mass spectrometer.

Table 3: Proposed MRM Transitions for Chloroiodoacetic Acid

Compound	Precursor lon [M-H] ⁻ (m/z)	Product Ion (m/z)	Function	Collision Energy (eV)
Chloroiodoace tic Acid	218.9	174.9	Quantifier	Optimize

| Chloroiodoacetic Acid | 218.9 | 92.0 | Qualifier | Optimize |

Data Presentation and Results

The method should be validated to demonstrate its performance. Key validation parameters are summarized below.

Table 4: Summary of Quantitative Method Performance (Hypothetical Data)

Parameter	Result
Linearity Range	0.5 - 100 μg/L
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	0.1 μg/L
Limit of Quantification (LOQ)	0.5 μg/L[1]
Precision (%RSD)	< 10%[3]

| Accuracy/Recovery (%) | 90 - 110%[5] |

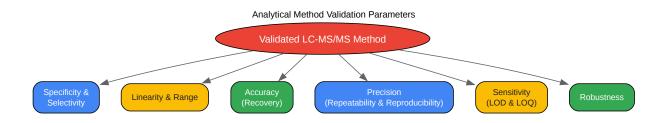
Visualizations





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Caption: Experimental workflow from sample collection to final data reporting.



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Caption: Logical relationship of key analytical method validation parameters.

Conclusion

This application note presents a straightforward and rapid LC-MS/MS method for the quantification of **chloroiodoacetic acid** in water samples. By employing direct aqueous injection and the high selectivity of tandem mass spectrometry, the protocol minimizes sample preparation time and avoids cumbersome derivatization procedures.[2][3] The method is sensitive, robust, and suitable for high-throughput environmental monitoring or related research applications, providing a valuable tool for scientists and professionals in the field.



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